Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate
Overview
Description
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is a synthetic organic compound with the molecular formula C₁₇H₉F₅N₂O₂ It is characterized by the presence of a pentafluorophenyl group, a pyrazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate typically involves the esterification of 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group can be a site for nucleophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) can be used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Hydrolysis: 3-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.
Oxidation and Reduction: Various oxidized or reduced forms of the pyrazole ring.
Scientific Research Applications
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate involves its interaction with specific molecular targets. The pentafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Pentafluorophenyl 3-(1H-pyrazol-3-yl)benzoate
- Pentafluorophenyl 3-(1-methyl-1H-pyrazol-5-yl)benzoate
- Pentafluorophenyl 3-(1-methyl-1H-pyrazol-4-yl)benzoate
Uniqueness
Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the pentafluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(1-methylpyrazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O2/c1-24-6-5-10(23-24)8-3-2-4-9(7-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVUZDAZTZCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640338 | |
Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-11-5 | |
Record name | Pentafluorophenyl 3-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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